molecular formula C17H22N4O3S B5763644 12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide

12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide

Cat. No.: B5763644
M. Wt: 362.4 g/mol
InChI Key: AGAXZPZTUQKNRL-UHFFFAOYSA-N
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Description

12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[74002,6]trideca-1,3,6,8-tetraene-4-carbohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide can yield the desired thiadiazole derivatives . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[740

Mechanism of Action

The mechanism of action of 12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide involves its interaction with microbial cell components. It is believed to inhibit the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide include other thiadiazole derivatives. These compounds share a common thiadiazole ring structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. Examples of similar compounds include:

  • 1,3,4-thiadiazole derivatives
  • 2,5-disubstituted thiadiazoles
  • 1,2,4-thiadiazole derivatives

Properties

IUPAC Name

12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-17(2)8-11-10-7-13(15(22)20-18)25-16(10)19-14(12(11)9-24-17)21-3-5-23-6-4-21/h7H,3-6,8-9,18H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAXZPZTUQKNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C3C=C(SC3=NC(=C2CO1)N4CCOCC4)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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